molecular formula C25H20O5 B13933144 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)-

Cat. No.: B13933144
M. Wt: 400.4 g/mol
InChI Key: MWZREUYINUHJJQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)-, is a naphthalene derivative characterized by a carboxylic acid group at the 2-position, a hydroxyl group at the 4-position, and two phenylmethoxy (benzyloxy) substituents at the 6- and 7-positions. The hydroxyl and bulky benzyloxy substituents may influence its solubility, reactivity, and intermolecular interactions, distinguishing it from simpler naphthalene derivatives.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

4-hydroxy-6,7-bis(phenylmethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C25H20O5/c26-22-12-20(25(27)28)11-19-13-23(29-15-17-7-3-1-4-8-17)24(14-21(19)22)30-16-18-9-5-2-6-10-18/h1-14,26H,15-16H2,(H,27,28)

InChI Key

MWZREUYINUHJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC(=CC(=C3C=C2OCC4=CC=CC=C4)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- typically involves multi-step organic transformations starting from suitably substituted naphthalene precursors. The key challenges are:

  • Installing the carboxylic acid group at position 2.
  • Introducing the hydroxy group at position 4.
  • Selective protection of hydroxyl groups at positions 6 and 7 as phenylmethoxy ethers.

The synthetic routes generally combine aromatic substitution, etherification, and carboxylation reactions.

Carboxylation of Hydroxy-Naphthalene Precursors

The carboxylic acid functionality at position 2 is commonly introduced via carboxylation reactions of hydroxy-substituted naphthalene intermediates. One well-established method is the Koble-Schmitt reaction , which involves the reaction of 2-naphthol derivatives with carbon dioxide under high temperature and pressure in the presence of a base such as potassium hydroxide. This reaction selectively carboxylates the aromatic ring to afford 6-hydroxy-2-naphthoic acid derivatives, which can be further functionalized.

Alternative carboxylation methods include carbonylation of aryl halides under catalytic conditions and oxidation of suitable acetonaphthone intermediates. For example, oxidative haloform reactions of 6-methoxy-2-acetonaphthone derivatives under sodium hypobromite conditions yield 6-methoxy-2-naphthoic acid, which can be demethylated to the hydroxy acid.

Introduction of Phenylmethoxy Groups (Etherification)

The phenylmethoxy groups at positions 6 and 7 are introduced by etherification of the corresponding hydroxy groups on the naphthalene ring. This is typically achieved by:

  • Reacting the hydroxy-substituted naphthalene intermediate with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction proceeds via nucleophilic substitution, where the phenylmethoxy (benzyl ether) groups are formed selectively at the 6 and 7 positions.

This step requires careful control to avoid over-alkylation or side reactions.

Hydroxylation at Position 4

The hydroxy group at position 4 can be introduced either by direct hydroxylation of the aromatic ring or by selective deprotection if a protected hydroxy group was installed earlier in the synthetic sequence.

Hydroxylation methods include:

  • Electrophilic aromatic substitution using hydroxylating agents.
  • Demethylation of methoxy groups using reagents such as boron tribromide (BBr3) or hydrogen bromide in acetic acid under reflux.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Carboxylation Koble-Schmitt reaction: 2-naphthol, CO2, KOH, high T/P 6-Hydroxy-2-naphthoic acid 64-91 High pressure CO2, base-mediated
2 Etherification Benzyl bromide, K2CO3, acetone or DMF 6,7-Bis(phenylmethoxy)-substituted intermediate 70-85 Selective benzylation of hydroxy groups
3 Hydroxylation/Demethylation HBr in Acetic acid, reflux 4-Hydroxy derivative 74-85 Controlled deprotection or hydroxylation
4 Purification Crystallization from ethanol/DMF Final compound High purity product obtained

Detailed Experimental Data and Research Results

Carboxylation via Haloform Reaction (Example from Patent CN1844072A)

  • Reaction: 6-Methoxy-2-acetonaphthone treated with sodium hypobromite prepared in situ (NaOH + Br2) at 75 °C for 2 hours.
  • Work-up: Acidification with HCl to pH 3-4, reflux, cooling, filtration.
  • Yield: Up to 91% of 2-methoxy-6-naphthoic acid.
  • NMR Data: $$ ^1H $$ NMR (300 MHz, DMSO) δ 7.13 (m, 2H), 7.72 (d, J=8.64 Hz), 10.15 (s, OH), 12.82 (s, COOH).
  • Notes: Subsequent demethylation with hydrobromic acid converts methoxy to hydroxy groups.

Etherification Conditions

  • Reagents: Benzyl bromide or benzyl chloride, potassium carbonate, DMF or acetone solvent.
  • Temperature: Room temperature to reflux, typically 60-80 °C.
  • Time: 4-12 hours.
  • Yield: Generally 70-85%.
  • Purification: Column chromatography or recrystallization from ethanol/DMF.

Hydroxylation/Demethylation

  • Reagents: Hydrobromic acid (48%) in acetic acid.
  • Conditions: Reflux at 75-95 °C for 10-15 hours.
  • Yield: 64-85% depending on conditions.
  • Purification: Extraction with n-butyl acetate, acidification, crystallization.
  • Notes: This step converts methoxy groups to hydroxy groups, critical for obtaining the 4-hydroxy substituent.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are crucial to achieving the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- is utilized in various scientific research fields:

  • Chemistry It serves as a building block in synthesizing complex molecules and studying reaction mechanisms.
  • Biology The compound can be used in biochemical assays to explore enzyme activity and protein interactions.
  • Industry It can be employed in the production of dyes, pigments, and specialty chemicals.

Biological Activities

The compound exhibits several biological activities:

  • Antioxidant Activity Derivatives of naphthalene carboxylic acids demonstrate antioxidant properties, which help mitigate oxidative stress in cells. This is vital for preventing cellular damage related to diseases like cancer and neurodegenerative disorders.
  • Antimicrobial Properties Compounds with similar structures show antimicrobial effects against various pathogens, suggesting that 2-naphthalenecarboxylic acid derivatives may also serve as antimicrobial agents.
  • Anti-inflammatory Effects Some studies indicate the anti-inflammatory potential of naphthalene derivatives. Hydroxyl groups are often linked to the inhibition of pro-inflammatory cytokines.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and triggering specific cellular responses. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Gaps

  • Target Compound: Limited direct data are available, but its structural features align with intermediates in flavonoid or polyphenol synthesis. Further studies are needed to explore its biological activity or material science applications.
  • Azo Derivatives : Extensive regulatory and safety data exist for dye applications, though restrictions on standalone use highlight toxicity concerns .

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-bis(phenylmethoxy)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H20O5
  • Molecular Weight : 400.4233 g/mol
  • CAS Number : 124895-57-4

The compound features a naphthalene backbone with hydroxyl and phenylmethoxy substituents, which are believed to contribute to its biological activity.

Biological Activity

The biological activities associated with this compound include:

  • Antioxidant Activity : Studies indicate that derivatives of naphthalene carboxylic acids exhibit notable antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial effects against various pathogens. This suggests that 2-naphthalenecarboxylic acid derivatives may also have potential as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies have pointed out the anti-inflammatory potential of naphthalene derivatives. The presence of hydroxyl groups is often linked to the inhibition of pro-inflammatory cytokines.

The exact mechanisms through which 2-naphthalenecarboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Free Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and reducing oxidative damage.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : Potential interactions with specific receptors involved in inflammation and immune response may modulate biological responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antioxidant Study :
    • A study demonstrated that naphthalene derivatives showed significant free radical scavenging activity, with IC50 values indicating potency comparable to established antioxidants .
  • Antimicrobial Testing :
    • In vitro tests revealed that naphthalene carboxylic acids exhibited inhibitory effects on bacterial strains such as E. coli and S. aureus, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Research :
    • A recent study evaluated the anti-inflammatory effects of similar compounds in animal models, showing reduced levels of inflammatory markers following treatment .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryReduced inflammatory markers

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